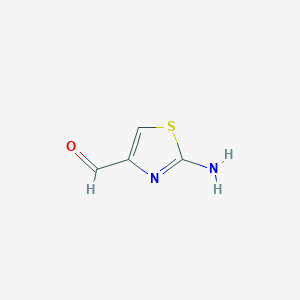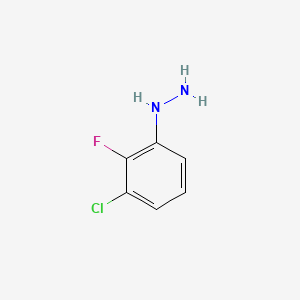![molecular formula C13H13NO B1607706 3'-甲氧基[1,1'-联苯]-2-胺 CAS No. 38089-02-0](/img/structure/B1607706.png)
3'-甲氧基[1,1'-联苯]-2-胺
描述
3'-Methoxy[1,1'-biphenyl]-2-amine, also known as 3-MeO-2'-amino biphenyl or 3-MeO-PBAn, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of 2-amino biphenyl and is often used in scientific research for its unique properties.
科学研究应用
混价阳离子的间隔电荷转移
Barlow 等人(2005 年)的研究探索了用乙烯基和苯乙烯基桥连接的双(三芳基胺)中的间隔电荷转移(IVCT),重点关注了混价阳离子内的电子相互作用。该研究突出了这些化合物的溶剂化变色行为和电子耦合,有助于理解有机电子材料中的电荷传输机制 (Barlow 等人,2005 年)。
抑制黑色素生成
Choi 等人(2002 年)研究了二苯乙烯的氮类似物(4-甲氧基-苄叉基)-(3-甲氧基-苯基)-胺对黑色素生物合成的影响,揭示了其作为皮肤美白剂的潜力。该化合物抑制酪氨酸酶活性并显示出紫外线阻断作用,表明其在化妆品配方中可用于减少色素沉着 (Choi 等人,2002 年)。
高自旋有机聚合物
Kurata 等人(2007 年)描述了含三芳基胺的聚(1,4-苯乙烯)的合成和性质,重点介绍了其可逆氧化还原行为和耐用的铵基聚自由基的形成。这项研究展示了该聚合物在创建具有磁性和电子器件应用的高自旋有机材料方面的潜力 (Kurata 等人,2007 年)。
二苯乙烯衍生物的电磁性质
Michinobu 等人(2000 年)合成了二苯乙烯衍生物以分析它们的电化学和磁性。该研究提供了对双(阳离子自由基)物种的合成和行为的见解,为电子应用材料的开发做出了贡献 (Michinobu 等人,2000 年)。
激发态分子间质子转移
Qin 等人(2019 年)探索了含有联苯胺片段的树枝状大分子中激发态分子间质子转移(ESPT)的性质。这项研究为有机生色团的光物理性质及其在传感和光电子学中的潜在应用提供了有价值的信息 (Qin 等人,2019 年)。
作用机制
Target of Action
It belongs to the class of organic compounds known as 2-phenylindoles , which are indoles substituted at the 2-position with a phenyl group. These compounds are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound need further investigation.
Biochemical Pathways
For instance, it might affect the pathways related to the metabolism of aromatic compounds .
Action Environment
For instance, its stability might be affected by temperature, as suggested by the thermal instability of some related compounds .
属性
IUPAC Name |
2-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIDJIQNGOLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374844 | |
| Record name | SBB007488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)aniline | |
CAS RN |
38089-02-0 | |
| Record name | SBB007488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38089-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)


![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)


![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)